4,4'-(Ethyne-1,2-diyl)dibenzenethiol

Description

Foundational Molecular Architecture and Structural Attributes

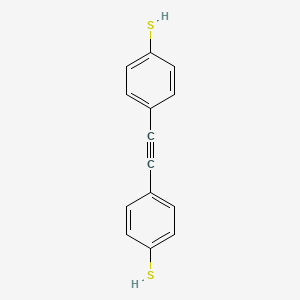

The molecular structure of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is characterized by a central ethyne (B1235809) (acetylene) group, which is a linear and rigid linker. This ethyne bridge connects two benzene (B151609) rings at their para positions (1 and 4 positions). Each benzene ring is, in turn, functionalized with a thiol (-SH) group, also at the para position relative to the ethyne linkage.

The key structural attributes would include:

Linearity and Rigidity: The ethyne-1,2-diyl linker imparts a high degree of linearity and rigidity to the molecular backbone.

Aromaticity: The two phenyl rings are aromatic, providing electronic conjugation and stability.

Thiol Functional Groups: The terminal thiol groups are known for their strong affinity to noble metal surfaces, particularly gold, making them ideal anchor groups for the formation of self-assembled monolayers (SAMs). rsc.orgrsc.org

Below is a table summarizing the anticipated structural properties of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol based on its constituent parts.

| Feature | Description |

| Molecular Formula | C₁₄H₁₀S₂ |

| Backbone | Diphenylacetylene |

| Linker | Ethyne (-C≡C-) |

| Functional Groups | Thiol (-SH) |

Significance in Contemporary Chemical and Materials Science

Although specific research on 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is absent, its structural motifs are of significant interest in several areas of chemical and materials science. The combination of a rigid, conjugated backbone and terminal thiol groups suggests its potential utility in:

Molecular Electronics: Molecules with similar structures are investigated as potential molecular wires, where the conjugated system facilitates electron transport. The thiol groups would serve to connect the molecule to metal electrodes.

Self-Assembled Monolayers (SAMs): Dithiol compounds are known to form SAMs on metal surfaces. rsc.orgrsc.org These organized molecular layers are crucial for modifying surface properties and for the fabrication of nanoscale devices.

Nanotechnology: The ability to form well-defined structures on surfaces makes such molecules building blocks for the bottom-up fabrication of nanostructures.

The study of analogous compounds with different terminal groups, such as aldehydes and carboxylic acids, is more established. For instance, 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde is utilized in the synthesis of covalent organic frameworks (COFs) and fluorescent materials. smolecule.comossila.com Similarly, 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is employed in the creation of metal-organic frameworks (MOFs). ossila.comlookchem.com While these applications are not directly attributable to the dithiol derivative, they highlight the importance of the core 4,4'-(ethyne-1,2-diyl)dibenzenoid scaffold in materials science.

Further research and successful synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol would be necessary to explore and validate its potential in these advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-sulfanylphenyl)ethynyl]benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHLBJTPTUOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601614 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322639-14-5 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)di(benzene-1-thiol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Ethyne 1,2 Diyl Dibenzenethiol

Established Synthetic Routes for 4,4'-(Ethyne-1,2-diyl)dibenzenethiol.

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is a multi-step process that hinges on two critical transformations: the formation of the central carbon-carbon triple bond and the introduction of the terminal thiol functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethyne (B1235809) Linkage Formation.

The core diarylacetylene structure of the target molecule is commonly constructed using the Sonogashira cross-coupling reaction. washington.eduwikipedia.org This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. washington.eduwikipedia.org For the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, a typical approach involves the coupling of a protected thiol-functionalized aryl halide with a suitable acetylene (B1199291) source.

A common precursor is a 4-halo-thioanisole, such as 4-iodothioanisole (B1585971) or 4-bromothioanisole, where the thiol group is protected as a methyl ether. The Sonogashira coupling can be performed by reacting two equivalents of the 4-halothioanisole with a source of the ethyne bridge, such as trimethylsilylacetylene, which is subsequently deprotected in situ. wikipedia.org Alternatively, a direct coupling of the 4-halothioanisole with acetylene gas can be employed. ijnc.ir

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as cuprous iodide (CuI). researchgate.net An amine base, for instance, triethylamine (B128534) or diisopropylamine, is necessary to neutralize the hydrogen halide formed during the reaction. researchgate.net

Table 1: Typical Conditions for Sonogashira Coupling in Diarylacetylene Synthesis

| Parameter | Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

Introduction of Terminal Thiol Functionalities via Nucleophilic Substitution Reactions.

Once the diarylacetylene core with protected thiol groups is synthesized, the terminal thiol functionalities must be introduced. When thioether protection is used, a common method for deprotection is the cleavage of the methyl thioether. This can be achieved through nucleophilic substitution by treating the thioanisole (B89551) derivative with a strong nucleophile. For instance, sodium ethanethiolate in a polar aprotic solvent like dimethylformamide (DMF) can be used to cleave the methyl-sulfur bond, followed by an acidic workup to protonate the resulting thiolate and yield the desired thiol.

Optimization of Synthetic Conditions for Academic and Preparative Scale Production.

Optimizing the synthetic conditions for the Sonogashira coupling is crucial for achieving high yields and purity, which is important for both academic research and larger-scale production. kaust.edu.sa Key parameters that are often optimized include the choice of catalyst, solvent, base, and reaction temperature. kaust.edu.sarsc.org

For academic scale, the focus might be on achieving the highest possible yield and purity, with less emphasis on cost. This may involve using more expensive but highly efficient catalyst systems. For preparative scale production, cost-effectiveness and ease of purification become more significant. researchgate.net In this context, minimizing the catalyst loading and using less expensive reagents and solvents are important considerations.

Table 2: Optimization Parameters for Sonogashira Coupling

| Parameter | Considerations for Optimization |

| Catalyst Loading | Lowering catalyst loading reduces cost but may require longer reaction times or higher temperatures. kaust.edu.sa |

| Solvent | The choice of solvent can affect catalyst solubility, reaction rate, and ease of product isolation. rsc.org |

| Base | The strength and stoichiometry of the base can influence the reaction rate and the formation of byproducts. rsc.org |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. rsc.org |

| Reaction Time | Monitoring the reaction progress allows for determining the optimal time to maximize product yield and minimize byproduct formation. |

Reactivity Profiles and Derivatization Chemistry of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol.

The chemical reactivity of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is dominated by the chemistry of its terminal thiol groups. These groups can undergo a variety of transformations, including oxidation and reduction reactions, which are fundamental to many of its applications.

Oxidation Pathways Leading to Disulfide Bond Formation.

A primary reaction of thiols is their oxidation to form disulfide bonds. In the case of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, this oxidation can lead to the formation of oligomers or polymers linked by disulfide bridges. This process can be initiated by a variety of oxidizing agents, including mild oxidants like iodine or even atmospheric oxygen, particularly in the presence of a base. The resulting poly(disulfide)s are often dynamic materials, as the disulfide bonds can be reversibly cleaved.

Reduction Reactions of Thiol Groups within the Compound.

While the primary state of the compound is the thiol, any in situ formed disulfides can be readily reduced back to the corresponding thiols. This reduction can be accomplished using a variety of reducing agents. Common laboratory reagents for disulfide reduction include sodium borohydride (B1222165) (NaBH₄) and dithiothreitol (B142953) (DTT). This reversible oxidation-reduction chemistry is a key feature of molecules containing thiol groups.

Nucleophilic Substitution Reactions Involving Thiol Moieties.

The thiol (-SH) groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol are expected to behave as potent nucleophiles. The sulfur atom possesses lone pairs of electrons that can readily attack electrophilic centers. Deprotonation of the thiol to the more nucleophilic thiolate anion (-S⁻) would further enhance its reactivity.

Common nucleophilic substitution reactions anticipated for the thiol moieties include:

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base would lead to the formation of thioethers. The base deprotonates the thiol to the thiolate, which then acts as the nucleophile in an SN2 reaction.

Michael Addition: The thiolate anion is a soft nucleophile and is expected to readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, such as enones and enals.

Reaction with Epoxides: Nucleophilic attack of the thiolate on the carbon atom of an epoxide ring would result in ring-opening and the formation of a β-hydroxy thioether.

A representative data table of potential nucleophilic substitution reactions is provided below, based on the expected reactivity of aromatic thiols.

| Electrophile | Reagents/Conditions | Expected Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | 4,4'-(Ethyne-1,2-diyl)bis(S-alkylbenzenethiol) |

| α,β-Unsaturated Carbonyl | Base (e.g., Et₃N) | Michael adduct |

| Epoxide | Base (e.g., NaOH) | β-hydroxy thioether derivative |

Mechanistic Investigations of Reactions Involving the Ethyne Linkage.

The ethyne (acetylene) linkage in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is an electron-rich region and is susceptible to electrophilic addition reactions. Mechanistic investigations would likely focus on the following types of transformations:

Electrophilic Addition: Reactions with electrophiles such as halogens (Br₂, Cl₂) would proceed via a cyclic halonium ion intermediate, leading to the formation of di- and tetra-haloalkene derivatives. The addition of hydrogen halides (HBr, HCl) would likely follow Markovnikov's rule if the molecule were unsymmetrical.

Hydration: In the presence of a strong acid and a mercury(II) catalyst, the ethyne linkage could undergo hydration to form a ketone via an enol intermediate.

Cycloaddition Reactions: The ethyne moiety can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene or a [3+2] cycloaddition with an azide (B81097) or a nitrile oxide could be envisioned.

Thiol-yne Reaction: A well-established reaction that would be highly relevant is the thiol-yne reaction, which can proceed via either a radical or a nucleophilic mechanism. nih.gov

Radical Thiol-yne: Initiated by light or a radical initiator, this reaction would involve the addition of a thiol radical to the alkyne, followed by hydrogen abstraction, leading to a vinyl sulfide (B99878). A second addition can then occur to form a 1,2-dithioether.

Nucleophilic Thiol-yne: In the presence of a base, the thiolate anion can add to the alkyne in a Michael-type addition.

A summary of potential reactions involving the ethyne linkage is presented in the table below.

| Reaction Type | Reagents/Conditions | Expected Product |

| Halogenation | Br₂, CCl₄ | Dibromo- or tetrabromo-alkene derivative |

| Hydrohalogenation | HBr | Bromo- or dibromo-alkene derivative |

| Hydration | H₂SO₄, HgSO₄, H₂O | Diketone |

| Diels-Alder Cycloaddition | Diene, heat | Cycloadduct |

| Thiol-yne (Radical) | Thiol, radical initiator, hν | Vinyl sulfide / 1,2-Dithioether |

| Thiol-yne (Nucleophilic) | Thiol, base | Vinyl sulfide |

It is important to reiterate that the reactions and mechanisms described above are based on the known reactivity of thiol and ethyne functional groups and have not been experimentally verified for 4,4'-(Ethyne-1,2-diyl)dibenzenethiol specifically, due to a lack of available literature.

Molecular Self Assembly and Advanced Surface Engineering with 4,4 Ethyne 1,2 Diyl Dibenzenethiol

Formation and Structural Characterization of Self-Assembled Monolayers (SAMs) of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol

The spontaneous organization of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol molecules from a solution onto a metallic surface results in a densely packed, quasi-crystalline monolayer. This process is governed by a combination of strong molecule-substrate interactions and weaker, but significant, intermolecular forces.

The formation of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol SAMs on gold is primarily driven by the strong affinity between sulfur and gold. The process begins with the chemisorption of the thiol groups onto the gold surface, which is understood to involve the cleavage of the S-H bond and the formation of a stable gold-thiolate (Au-S) species. researchgate.net The binding energy of this Au-S bond is substantial, on the order of 45 kcal/mol, ensuring the formation of a robust and stable monolayer. researchgate.net

As a dithiol, 4,4'-(Ethyne-1,2-diyl)dibenzenethiol presents unique adsorption possibilities compared to its monothiol counterparts. The molecule can adopt several binding configurations:

Upright Monodentate: One thiol group binds to the gold surface, leaving the other thiol group extending away from the surface. This configuration is less common in dense monolayers but can be a transient state.

Upright Bidentate (Bridging): The molecule spans two different gold surfaces or nanoparticles, with each thiol group binding to a separate surface.

Lying Down: Both thiol groups bind to the same surface, causing the molecular backbone to lie parallel to the substrate. This is often observed at low surface coverages or during the initial stages of SAM formation. researchgate.net

Upright Bidentate (Looping/Staple): Both thiol groups of a single molecule bind to the same surface at nearby sites. For rigid molecules like 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, this configuration is sterically demanding and less favored in a well-ordered, dense SAM.

In the context of forming a dense, upright monolayer on a single planar gold surface, the predominant binding mode involves one of the two thiol groups forming a covalent bond with the gold, while the other remains either free or interacts with the surface in a less defined manner. The final structure is a complex interplay between minimizing steric hindrance and maximizing intermolecular and molecule-substrate interactions.

The rigid, linear architecture of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is a critical factor in the structure of its SAMs. This rigidity, conferred by the phenyl rings and the ethyne (B1235809) linker, prevents the conformational disorder (e.g., gauche defects) often seen in long-chain alkanethiol SAMs. This leads to the formation of highly ordered domains.

Studies on closely related oligo(phenylene ethynylene) (OPE) thiols provide significant insight into the expected structure. researchgate.netnih.govpsu.edu These SAMs typically adopt a well-ordered structure with a high degree of crystallinity. researchgate.netpsu.edu The intermolecular forces, including π-π stacking between the aromatic backbones and van der Waals interactions, play a crucial role in driving the molecules into a densely packed arrangement.

The molecular orientation is often described by a tilt angle (α) with respect to the surface normal. For short, rigid OPEs, this angle is typically found to be around 30-40°. researchgate.netnih.govresearchgate.net This tilt allows for the optimization of intermolecular interactions, leading to a more stable and densely packed monolayer. The packing density in these SAMs is often comparable to that of well-ordered alkanethiol monolayers. nih.govnih.gov While the specific lattice structure for 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is not definitively reported, related aromatic thiols on Au(111) are known to form various superlattices, such as the common (√3 × √3)R30° or more complex structures. researchgate.netnih.gov

Table 1: Typical Structural Parameters for OPE-type SAMs on Gold

| Parameter | Typical Value | Reference |

| Binding Energy (Au-S) | ~45 kcal/mol | researchgate.net |

| Molecular Tilt Angle (α) | 30° - 40° from surface normal | researchgate.netnih.govresearchgate.net |

| Packing Density | High, comparable to alkanethiols | nih.govnih.gov |

| Common Superlattice | (√3 × √3)R30° | researchgate.net |

Electrochemical Investigations of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol SAMs

Electrochemical methods are powerful tools for characterizing the integrity, barrier properties, and stability of SAMs. By modifying an electrode with a SAM of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, one can probe the quality of the monolayer and its response to external stimuli.

Cyclic voltammetry is a primary technique used to assess the quality of a SAM. nih.gov The analysis is typically performed in an electrolyte solution containing a dissolved redox-active species, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻). nih.govrsc.orgcam.ac.uk

On a bare gold electrode, this redox couple exhibits a reversible cyclic voltammogram with well-defined oxidation and reduction peaks and a small peak-to-peak separation (ΔEₚ). When the electrode is coated with a well-ordered and densely packed SAM of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, the monolayer acts as a barrier to electron transfer between the electrode and the redox probe in the solution. This results in significant changes to the voltammogram:

A dramatic decrease in the magnitude of the anodic and cathodic peak currents.

An increase in the peak-to-peak separation (ΔEₚ).

These changes indicate that the SAM effectively blocks the redox probe from reaching the electrode surface, a hallmark of a low-defect, well-packed monolayer. The degree of current suppression and the increase in ΔEₚ can be used to qualitatively assess the packing density and integrity of the SAM.

Electrochemical Impedance Spectroscopy (EIS) provides a more quantitative analysis of the SAM-modified interface. rsc.orgstrath.ac.uk This technique measures the impedance of the system over a range of AC frequencies. The data is often visualized in a Nyquist plot, where the imaginary part of the impedance (-Z") is plotted against the real part (Z'). researchgate.net

For a SAM-modified electrode, the Nyquist plot typically shows a semicircle at high frequencies and a linear region at low frequencies. researchgate.net The diameter of the semicircle corresponds to the charge-transfer resistance (R_ct), which represents the resistance to the flow of electrons between the electrode and the redox probe. A well-formed SAM of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol will present a significant barrier to charge transfer, resulting in a large R_ct value and thus a large semicircle in the Nyquist plot. researchgate.net In contrast, a bare gold electrode will have a very small R_ct and a correspondingly small semicircle.

The data can be fitted to an equivalent circuit model, most commonly the Randles circuit, to extract quantitative parameters. researchgate.net This model includes the solution resistance (R_s), the charge-transfer resistance (R_ct), the double-layer capacitance (C_dl), and a Warburg element (W) representing diffusion. The capacitance of the monolayer is inversely proportional to its thickness, providing another method to verify the formation of the SAM.

Table 2: Expected EIS and CV Results for a 4,4'-(Ethyne-1,2-diyl)dibenzenethiol SAM

| Technique | Parameter | Bare Au Electrode | SAM-Modified Au Electrode |

| Cyclic Voltammetry | Peak Current (Iₚ) | High | Significantly Reduced |

| Peak Separation (ΔEₚ) | Small (~60 mV) | Large (>100 mV) | |

| EIS (Nyquist Plot) | Semicircle Diameter (R_ct) | Small | Large |

| EIS (Equivalent Circuit) | Double-Layer Capacitance (C_dl) | High (~20 µF/cm²) | Low (~1-2 µF/cm²) |

The stability and properties of thiol-based SAMs are not static and can be influenced by the electrochemical environment. The application of an external potential can either enhance the assembly process or lead to the desorption of the monolayer. The potential-assisted assembly of OPEs has been shown to be significantly faster than conventional self-assembly from solution. nih.govacs.org

However, applying potentials outside a specific stability window can cause the monolayer to be removed from the surface.

Reductive Desorption: At sufficiently negative potentials, the Au-S bond can be reductively cleaved, causing the thiolate molecules to desorb from the surface. mdpi.com

Oxidative Desorption: At sufficiently positive potentials, the thiolate can be oxidized, or the underlying gold surface can form an oxide layer, leading to the disruption and desorption of the SAM. mdpi.com

The precise potentials for these desorption processes depend on factors like the molecular structure, packing density, and the electrolyte solution.

The pH of the electrolyte can also affect SAM stability, particularly for molecules with pH-sensitive groups. While 4,4'-(Ethyne-1,2-diyl)dibenzenethiol itself does not have acidic or basic functional groups other than the thiols, the pH can influence the reductive and oxidative desorption potentials. For many thiol SAMs, the stable potential window is found to vary linearly with pH. nih.govmdpi.com Extreme pH values can also promote the desorption or degradation of the monolayer.

Dynamic and Stimuli-Responsive Architectures Based on 4,4'-(Ethyne-1,2-diyl)dibenzenethiol SAMs.

Detailed research on the dynamic and stimuli-responsive properties of SAMs specifically composed of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is not available in the reviewed scientific literature. While the broader field of stimuli-responsive SAMs is an active area of research, studies focusing on this particular oligo(phenylene-ethynylene)-type dithiol are absent. General principles of stimuli-responsive systems involve the use of external triggers such as light, temperature, pH, or electric potential to alter the properties of the monolayer. However, the application and specific outcomes of such stimuli on 4,4'-(Ethyne-1,2-diyl)dibenzenethiol SAMs have not been documented.

There is no specific information available regarding strategies for the reversible modification and desorption of SAMs formed from 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. General techniques for the modification and desorption of thiol-based SAMs on gold surfaces include electrochemical methods, where applying a reductive or oxidative potential can lead to the desorption of the thiol molecules. Other methods involve competitive displacement with other molecules or thermal desorption. However, the specific conditions and efficacy of these methods for 4,4'-(Ethyne-1,2-diyl)dibenzenethiol have not been reported.

Advanced Materials and Nanotechnology Applications of 4,4 Ethyne 1,2 Diyl Dibenzenethiol

Integration in Molecular Electronic Devices and Junction Fabrication

The precise control over the structure and electronic properties of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol allows for its use as a fundamental component in molecular electronics. The terminal thiol (-SH) groups serve as effective "alligator clips," enabling the molecule to chemically bond to metal electrodes, typically gold, forming a stable metal-molecule-metal junction. This integration is crucial for studying and harnessing charge transport at the single-molecule level.

Engineering of Stable Molecular Junctions for Conductive Applications

The fabrication of stable and reproducible molecular junctions is a primary challenge in molecular electronics. 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is well-suited for this purpose due to the strong covalent interaction between its terminal thiol groups and gold electrodes. Techniques such as the scanning tunneling microscope-based break junction (STM-BJ) are used to create these junctions. In this method, a gold tip is repeatedly brought into and out of contact with a gold substrate covered by the molecules. As the tip retracts, a nanoscale gold bridge is formed and subsequently breaks, leaving a gap into which a single molecule can bind, forming a molecular junction. nih.gov

The stability and conductance of these junctions are highly dependent on the molecule's structure and its connection to the electrodes. The dithiolated nature of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol ensures a robust electronic coupling to both the source and drain electrodes, which is essential for efficient charge transport. Studies comparing molecules with different anchoring groups have shown that thiol linkers provide stable and well-defined contacts for conductance measurements. nih.gov

Role of the Ethyne (B1235809) Bridge in Charge Transport Mechanisms

The central ethyne (-C≡C-) bridge is not merely a spacer but plays a critical role in the molecule's electronic properties and charge transport mechanism. This triple bond maintains the planarity and rigidity of the molecular backbone, ensuring a high degree of π-conjugation between the two phenyl rings. This extended conjugation creates delocalized molecular orbitals that can act as efficient pathways for electrons to travel from one electrode to the other.

Charge transport through such molecular junctions can occur via two primary mechanisms: coherent tunneling or incoherent hopping. utwente.nl For relatively short, conjugated molecules like 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, charge transport is typically dominated by coherent tunneling, where electrons pass directly through the molecule's frontier orbitals (HOMO and LUMO). The energy alignment of these orbitals with the Fermi level of the metal electrodes is a key determinant of the junction's conductance. researchgate.net

Research on a series of ethyne-bridged porphyrin wires, which share the thiol-gold linkage and conjugated bridge, has demonstrated that these structures exhibit quasi-ohmic charge transport with exceptionally low resistance decay per unit length. nih.govharvard.edu This indicates that the ethyne bridge is highly effective at mediating electron transport. The conductance of a molecular wire is often described by the equation G = G₀ * exp(-βL), where β is the attenuation factor and L is the length. The low β values found for ethyne-bridged systems highlight their potential for use in longer molecular wires without significant signal loss. harvard.edu

| Molecular Wire Type | Typical Attenuation Factor (β) per Ångström (Å⁻¹) | Charge Transport Efficiency |

|---|---|---|

| Alkanes | ~0.9 - 1.0 | Low |

| Oligo(p-phenyleneethynylene)s | ~0.4 | Moderate |

| Meso-to-meso ethyne-bridged porphyrin wires | ~0.034 | Very High |

This table presents typical attenuation factors for different classes of molecular wires, illustrating the high charge transport efficiency of ethyne-bridged systems. Data compiled from multiple studies on molecular conductance. harvard.edu

Utilization as a Molecular Building Block for Advanced Polymeric and Organic Materials

The bifunctional nature of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, with reactive thiol groups at both ends of a rigid conjugated rod, makes it a promising candidate as a monomer for the synthesis of advanced materials.

Synthesis of Novel Polymers with Tailored Properties

While the polymerization of monomers containing terminal ethynyl (B1212043) groups is a well-established route to creating conductive and functional polymers, specific examples detailing the polymerization of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol were not prominently featured in surveyed research. However, the chemistry of its functional groups suggests potential pathways. For instance, thiol-ene chemistry, which involves the reaction of a thiol with an alkene, is a highly effective method for polymer synthesis and functionalization. mdpi.comresearchgate.netdntb.gov.ua This molecule could potentially be polymerized with diene-containing co-monomers to produce polymers with a rigid, conductive backbone integrated into a flexible matrix. Such materials could have applications in flexible electronics and sensors.

Development of Functional Coatings

The terminal thiol groups of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol are ideally suited for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of the active molecules. oaepublish.com The strong, specific interaction between sulfur and gold drives the assembly process, resulting in a dense, well-oriented molecular layer.

Aromatic dithiols can form SAMs that are more thermally and chemically stable than their alkanethiol counterparts, due to intermolecular π-π stacking interactions between the aromatic rings and the bidentate chelation effect of the two thiol groups on the surface. nsf.goviphy.ac.cn By forming a SAM of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol on a surface, the properties of that surface can be precisely controlled. Such functional coatings could be used to alter surface energy, provide corrosion resistance, or serve as a platform for the covalent immobilization of biomolecules in biosensor applications. oaepublish.comnih.gov

Applications in Porous Crystalline Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of highly porous, crystalline materials constructed from molecular building blocks (linkers) and inorganic nodes (for MOFs) or organic nodes (for COFs). d-nb.infomdpi.com The choice of linker is critical as it dictates the pore size, structure, and functionality of the resulting framework.

While the core structure of 4,4'-(ethyne-1,2-diyl)dibenzene is a common motif in MOF and COF chemistry, its functional groups determine its utility as a linker. The analogous molecules, 4,4'-(ethyne-1,2-diyl)dibenzoic acid and 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, are widely used linkers. The carboxylate groups of the diacid readily coordinate with metal ions to form MOFs, and the aldehyde groups of the dialdehyde (B1249045) undergo condensation reactions with amines to form imine-linked COFs. researchgate.net

In contrast, the direct use of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol as a primary structural linker for the de novo synthesis of MOFs or COFs is not well-documented in the literature. The coordination chemistry of thiols is different from that of carboxylates, and their use as primary linkers in framework synthesis is less common. However, thiol groups are frequently incorporated into MOF and COF structures via post-synthetic modification. This approach allows for the introduction of thiol functionality into the pores of a pre-existing framework, which can then be used for applications such as heavy metal capture or as anchoring sites for catalytic nanoparticles.

Design and Synthesis of Porous Frameworks Using 4,4'-(Ethyne-1,2-diyl)dibenzenethiol-Derived Linkers

The design of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the precise geometric and chemical properties of their building blocks. The linear, rigid nature of linkers derived from 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is advantageous for creating predictable and highly ordered porous structures. The thiol groups provide versatile coordination sites for binding with metal ions or clusters to form MOFs.

The synthesis of these frameworks typically involves solvothermal or hydrothermal reactions where the dithiol linker and a metal salt are combined in a suitable solvent and heated. The choice of metal ions, solvent, and reaction conditions allows for precise control over the resulting framework's topology, pore size, and chemical functionality. The thiol groups are known for their strong affinity for various metal centers, and their functionalization can be used to tailor the framework's properties. cityu.edu.hk For instance, computational studies on benzenedicarboxylic acid (BDC) linkers functionalized with -SH groups have been performed to understand their stability and reactivity within MOF structures, providing insights into how these linkers can be tailored for specific applications. osti.gov

Modulation of Framework Properties for Gas Storage and Separation (e.g., Hydrogen Storage)

The properties of MOFs, such as pore size, surface area, and chemical environment, are critical for their performance in gas storage and separation. The use of linkers like 4,4'-(Ethyne-1,2-diyl)dibenzenethiol allows for the engineering of these properties. The rigidity of the linker contributes to the creation of permanent porosity with high surface areas, which is essential for adsorbing large quantities of gas molecules. researchgate.net

For hydrogen storage, a key challenge is to increase the interaction strength between the H₂ molecules and the framework material. The chemical environment of the pores can be modified by introducing specific functional groups. While research on the specific dithiol is limited, studies on related functionalized linkers show that groups like thiols can influence the electronic properties of the framework and enhance gas uptake. The design of MOFs with specific structural parameters, such as pore size and functional groups, is a key strategy for improving the efficiency of hydrogen and methane (B114726) storage. researchgate.net The structural flexibility of some frameworks can also enhance gas storage capabilities by allowing for reversible structural changes upon gas adsorption.

Catalytic Applications in MOF/COF Architectures (e.g., Biocatalysis, Photocatalysis)

MOFs and COFs serve as excellent platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential to incorporate active catalytic sites directly into their structure. mdpi.comnih.gov The organic linkers themselves can possess catalytic activity or can be functionalized to act as catalysts.

Photocatalysis: The conjugated π-system of the 4,4'-(Ethyne-1,2-diyl)dibenzenethiol linker can absorb light and participate in photophysical processes. This property is crucial for photocatalysis, where the framework acts as a semiconductor to generate electron-hole pairs upon light irradiation. unc.edu "Linker engineering" is a powerful strategy to tune the light absorption and charge-separation behavior of MOF photocatalysts. rsc.orgrsc.org The incorporation of sulfur atoms, as in thioether or thiol groups, can create photoactive sites. For instance, hierarchically porous poly(aryl thioether)s containing disulfide linkages can generate thiyl radicals under visible light, enabling efficient photocatalysis. researchgate.netnih.gov

Biocatalysis: The well-defined pores of MOFs can be used to encapsulate enzymes and other biocatalysts. This immobilization can enhance the stability and reusability of the biocatalyst. While specific examples using 4,4'-(Ethyne-1,2-diyl)dibenzenethiol are not detailed, the general principle involves designing pore apertures and surface chemistry that are compatible with the biological molecule of interest.

Sensing Applications Derived from Framework Properties

The porous nature and high surface area of MOFs and COFs make them highly sensitive to the presence of guest molecules, which forms the basis for their use as chemical sensors. Adsorption of analytes into the pores can cause a detectable change in the framework's physical properties, such as its fluorescence, conductivity, or color. Porous aromatic frameworks are noted for their potential in creating new sensors for optoelectronic and fluorescent probe devices due to their high stability, sensitivity, and selectivity. rsc.org The specific chemical functionality of the linker, such as the thiol groups in 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, can be designed to have a strong and selective interaction with a target analyte, leading to highly specific sensing capabilities.

Development of Fluorescent and Optoelectronic Materials Incorporating the 4,4'-(Ethyne-1,2-diyl)dibenzenethiol Structural Motif

The extended π-conjugation provided by the benzene (B151609) rings and the ethyne linker in the 4,4'-(Ethyne-1,2-diyl)dibenzenethiol motif is a key feature for designing fluorescent and optoelectronic materials. Such conjugated systems often exhibit strong light absorption and emission properties. mdpi.commdpi.com

Research on analogous structures containing ethynylene and thiophene (B33073) or bithiophene units demonstrates their potential in optoelectronic applications. mdpi.commdpi.com These materials can be synthesized with tunable optical and electronic properties. For example, an ethynylene-linked copolymer was designed to have a large bandgap and a deep HOMO energy level, which are desirable properties for organic solar cells. rsc.org The incorporation of the 4,4'-(Ethyne-1,2-diyl)dibenzenethiol motif into polymers or larger molecular systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

Contributions to Coordination Chemistry and Single-Molecule Magnets

The terminal thiol groups of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol make it an excellent ligand for coordinating with a wide range of metal ions. pressbooks.pubnih.gov The ability to bridge two metal centers allows for the formation of polynuclear coordination complexes, coordination polymers, and MOFs. cityu.edu.hk The rigid and linear nature of the ligand can enforce specific geometries on the resulting metal complexes, influencing their electronic and magnetic properties.

This ligand is particularly interesting for the field of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that makes them candidates for high-density information storage and quantum computing. nih.gov The properties of an SMM are highly dependent on the coordination environment and the ligand field around the magnetic metal ion (often a lanthanide). nih.govmanchester.ac.uk The strong covalent character of metal-sulfur bonds and the rigid, conjugated bridge of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol could facilitate magnetic coupling between two metal centers. Designing ligands to control the local symmetry and interaction between metal ions is a key strategy in developing high-performance SMMs. nih.govuni-bielefeld.de

Computational and Theoretical Insights into 4,4 Ethyne 1,2 Diyl Dibenzenethiol

Quantum Mechanical and Density Functional Theory (DFT) Studies of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. These studies focus on the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity, reactivity, and stability. bit.edu.cn

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(**), are employed to predict these properties. researchgate.net For conjugated systems like the subject molecule, these calculations reveal that the HOMO is typically delocalized across the π-system of the phenyl rings and the ethyne (B1235809) linker, while the LUMO is similarly distributed. A smaller HOMO-LUMO gap generally implies lower kinetic stability and higher chemical reactivity, which is a key factor for applications in molecular electronics. auctoresonline.org The analysis of frontier molecular orbitals helps in understanding intramolecular charge transfer processes, which are crucial for the molecule's function in electronic devices. bit.edu.cnnih.gov

Table 1: Representative Calculated Electronic Properties

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 2.5 to 4.5 eV | Determines electronic excitability, color, and conductivity. |

Molecular Dynamics (MD) Simulations of Molecular Behavior and Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, particularly its interactions with surfaces, which is critical for its application in self-assembled monolayers (SAMs). The thiol groups at the termini of the molecule have a strong affinity for gold surfaces, leading to the formation of organized molecular layers.

MD simulations, often using force fields like AMBER or CHARMM, can model the self-assembly process on a gold (111) surface. These simulations provide insights into the packing arrangement, orientation, and tilt angle of the molecules on the substrate. The simulations show that the strong sulfur-gold interaction is the primary driving force for the assembly, while van der Waals interactions between the aromatic backbones influence the final structure of the monolayer.

The interfacial interactions, including the binding energy of the thiol group to the gold surface and the intermolecular forces between adjacent molecules, are crucial for the stability and electronic properties of the SAM. MD studies can elucidate the dynamics of the monolayer, including thermal fluctuations and the response to external stimuli.

Table 2: Key Parameters from MD Simulations of Thiol-based SAMs on Au(111)

| Parameter | Description | Typical Findings |

|---|---|---|

| Adsorption Energy | The energy released upon binding of the thiol group to the gold surface. | Strong chemisorption, indicating a stable monolayer. |

| Molecular Tilt Angle | The angle of the molecular backbone with respect to the surface normal. | Varies depending on surface coverage and intermolecular interactions. |

| Monolayer Thickness | The height of the self-assembled monolayer. | Dependent on the tilt angle and molecular length. |

| Surface Coverage | The density of molecules on the gold surface. | Influences the packing arrangement and ordering of the monolayer. |

Theoretical Prediction of Optical and Electronic Characteristics (e.g., Molecular Hyperpolarizability)

The extended π-conjugated system of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol suggests that it may possess interesting nonlinear optical (NLO) properties. Theoretical calculations are instrumental in predicting these characteristics, including the molecular hyperpolarizability (β), which is a measure of the NLO response of a molecule.

Computational methods, such as time-dependent DFT (TD-DFT), are used to calculate the NLO properties. These calculations often reveal that molecules with a donor-π-acceptor structure exhibit enhanced hyperpolarizability. While 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is a symmetric molecule, its potential for modification to create a donor-acceptor system makes it a promising scaffold for NLO materials. The theoretical predictions guide the design of new molecules with optimized NLO responses for applications in optoelectronics and photonics.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry provides valuable insights into the potential reaction mechanisms involving 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. This includes studying its formation, polymerization, and degradation pathways. For instance, theoretical studies on similar phenylacetylene compounds have explored H-atom abstraction reactions, which are crucial steps in the growth of larger polycyclic aromatic hydrocarbons.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and rate constants. For 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, computational studies could explore the mechanism of SAM formation on a gold surface, including the oxidative addition of the S-H bond. Furthermore, the potential for electropolymerization, where the molecules link together to form a conductive polymer film, can be investigated by calculating the energetics of radical cation formation and subsequent coupling reactions.

Modeling of Intermolecular Forces and Crystal Packing in Solid-State Systems

Understanding the intermolecular forces and crystal packing of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is essential for predicting its solid-state properties. Computational methods for crystal structure prediction (CSP) can be used to generate and rank plausible crystal structures based on their lattice energies.

These methods typically involve a search of possible packing arrangements and molecular conformations, followed by energy minimization using force fields or more accurate quantum mechanical methods. The dominant intermolecular interactions in the crystal structure of this molecule are expected to be π-π stacking between the phenyl rings and weaker C-H···π and C-H···S interactions. Modeling these forces accurately is crucial for predicting the most stable crystal polymorph. The predicted crystal structure can then be used to calculate properties such as density, bulk modulus, and electronic band structure.

Thermochemical Investigations via Advanced Computational Methods

Advanced computational methods, primarily based on DFT, are used to investigate the thermochemical properties of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. These calculations can provide accurate values for thermodynamic parameters such as the enthalpy of formation, entropy, and heat capacity.

By performing frequency calculations on the optimized molecular geometry, it is possible to obtain the vibrational frequencies which are then used to calculate the thermochemical properties at different temperatures. These theoretical data are valuable for understanding the stability of the molecule and for predicting its behavior in different chemical environments and at various temperatures. The calculated enthalpy of formation, for instance, is a key parameter in assessing the energetic feasibility of reactions involving the molecule.

Table 3: Theoretically Calculable Thermochemical Properties

| Property | Description | Method of Calculation |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Isodesmic reactions or atomization energy methods using DFT. |

| Standard Entropy (S°) | The absolute entropy of one mole of the substance at a standard state. | Statistical thermodynamics based on calculated vibrational frequencies. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant volume. | Derived from calculated vibrational, rotational, and translational contributions. |

Future Research Trajectories and Emerging Paradigms for 4,4 Ethyne 1,2 Diyl Dibenzenethiol

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The primary route to synthesizing oligo(phenylene ethynylene)s, including 4,4'-(Ethyne-1,2-diyl)dibenzenethiol, is the Sonogashira cross-coupling reaction. rsc.org This well-established method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. numberanalytics.com Future research in the synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol is expected to focus on enhancing the efficiency, sustainability, and scalability of its production.

Novel Synthetic Methodologies: Future synthetic strategies will likely explore advancements in the Sonogashira reaction, such as the development of more robust and efficient catalyst systems. researchgate.net This includes the use of alternative catalysts to palladium, such as copper-only systems, which are less toxic and more cost-effective. nih.gov The development of microwave-assisted synthesis could also significantly reduce reaction times and improve yields. numberanalytics.com Furthermore, exploring ligand-free and amine-free conditions represents a move towards more sustainable and simplified synthetic protocols. bohrium.com

Sustainable Production Routes: A significant push towards "green chemistry" is anticipated to influence the future synthesis of this compound. This involves the use of environmentally benign solvents, or even solvent-free reaction conditions, to minimize hazardous waste. researchgate.netmdpi.com The development of catalytic systems that operate in water would be a major step towards sustainable production. bohrium.com Another avenue of research is the exploration of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reducing the need for purification of intermediates and minimizing solvent usage. The principles of green chemistry also encourage the use of renewable starting materials and energy-efficient reaction conditions. researchgate.net

Advanced Spectroscopic and Microscopic Characterization Techniques for In-Situ Studies of Functional Assemblies

Understanding the behavior of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol when assembled on surfaces is crucial for its application in electronic devices. Future research will heavily rely on advanced characterization techniques to probe these assemblies in real-time and under operational conditions.

Advanced Spectroscopic Techniques: In-situ and operando spectroscopic techniques will be pivotal in understanding the dynamic processes at the molecule-electrode interface. Techniques such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) can provide detailed vibrational information about the molecule's conformation and its interaction with the substrate. Future advancements in these techniques will allow for higher spatial and temporal resolution, enabling the study of single-molecule junctions.

Advanced Microscopic Techniques: High-resolution scanning probe microscopy techniques, particularly scanning tunneling microscopy (STM) and atomic force microscopy (AFM), will continue to be essential for visualizing the self-assembly of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol on conductive surfaces. Future research will focus on performing these measurements under various environmental conditions (e.g., in liquid, under controlled atmosphere) and while applying external stimuli (e.g., electric field, light) to understand the structural response of the molecular assemblies.

Rational Design of Structure-Property Relationships for Enhanced Functionality in Advanced Materials

A key area of future research will be the rational design of derivatives of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol to tailor their electronic and physical properties for specific applications. This involves understanding and exploiting the relationship between the molecule's structure and its resulting functionality.

Tuning Electronic Properties: The electronic properties of the molecule, such as its HOMO-LUMO gap and conductivity, can be tuned by introducing various substituent groups on the benzene (B151609) rings. nih.gov Electron-donating or electron-withdrawing groups can be strategically placed to modify the molecule's energy levels and, consequently, its charge transport characteristics. nih.gov This allows for the fine-tuning of the molecule's behavior within a molecular electronic device. For instance, modifying the side groups can influence the molecule's self-assembly and the morphology of the resulting nanostructures. researchgate.net

Enhancing Functionality: Beyond simply tuning conductivity, future research will aim to imbue derivatives of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol with novel functionalities. This could include designing molecules that act as molecular switches, sensors, or rectifiers. For example, incorporating photochromic or redox-active moieties could allow for the control of the molecule's conductivity with light or an electric field. The design of molecules with specific binding sites could also lead to the development of highly selective chemical or biological sensors. nih.gov

Expanding Applications in Quantum Technologies and Nanoscale Devices

The unique electronic properties of 4,4'-(Ethyne-1,2-diyl)dibenzenethiol make it a promising candidate for applications in next-generation quantum technologies and nanoscale electronic devices.

Quantum Technologies: This molecule could be utilized in the development of quantum dots (QDs), which are semiconductor nanocrystals with quantum mechanical properties. nih.gov The ability to tune the electronic properties of the molecule could be used to control the energy levels of the QDs, which is crucial for applications in quantum computing and quantum information processing. nih.gov Furthermore, molecular wires like 4,4'-(Ethyne-1,2-diyl)dibenzenethiol could be used to interconnect quantum dots, forming complex quantum circuits. mdpi.commdpi.com

Nanoscale Devices: In the field of single-molecule electronics, 4,4'-(Ethyne-1,2-diyl)dibenzenethiol can serve as a fundamental component, such as a molecular wire, to connect different parts of a nanoscale circuit. researchgate.netsemanticscholar.orgchalmers.se Its rigid structure and defined length make it an excellent candidate for creating reproducible and stable single-molecule junctions. illinois.edu Future research will focus on integrating these molecules into more complex devices, such as single-molecule transistors and logic gates. The thermoelectric properties of such molecular junctions are also an area of active investigation. rsc.org

Synergistic Approaches Combining Experimental and Computational Research

The complexity of molecular systems necessitates a close collaboration between experimentalists and theoreticians. Future progress in understanding and utilizing 4,4'-(Ethyne-1,2-diyl)dibenzenethiol will heavily depend on such synergistic approaches.

Computational Modeling and Simulation: Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. researchgate.net These calculations can guide the rational design of new derivatives with desired functionalities. researchgate.net Molecular dynamics (MD) simulations can provide insights into the self-assembly process and the dynamics of molecular junctions. nih.gov Multiscale modeling approaches will be crucial for bridging the gap between the properties of a single molecule and the performance of a macroscopic device. nih.govkit.edu

Combined Experimental and Theoretical Analysis: The combination of experimental measurements with theoretical calculations provides a more complete understanding of the system. rsc.org For example, theoretical models can help to interpret complex experimental data from spectroscopic and microscopic measurements. researchgate.net This integrated approach allows for a deeper understanding of structure-property relationships and accelerates the discovery and development of new materials and devices based on 4,4'-(Ethyne-1,2-diyl)dibenzenethiol. amanote.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.